2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Vue d'ensemble

Description

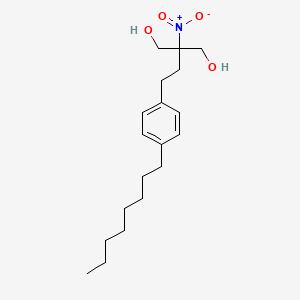

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C₁₉H₃₁NO₄ and a molecular weight of 337.454 g/mol . This compound is characterized by the presence of a nitro group, a phenethyl group, and a long octyl chain, making it a unique structure in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol typically involves the nitration of a precursor compound. One common method is the nitration of 2-(4-octylphenethyl)propane-1,3-diol using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of 2-amino-2-(4-octylphenethyl)propane-1,3-diol.

Substitution: Formation of halogenated derivatives such as 2-chloro-2-(4-octylphenethyl)propane-1,3-diol.

Applications De Recherche Scientifique

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways . The phenethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitro-2-phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of an octylphenethyl group.

2-Nitro-2-(4-nonylphenethyl)propane-1,3-diol: Similar structure but with a nonyl chain instead of an octyl chain.

Uniqueness

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is unique due to its long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and proteins.

Activité Biologique

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol, commonly known as fingolimod, is a synthetic compound that has garnered significant attention in pharmacological research due to its immunomodulatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₃₁N₃O₃. The structure features a nitro group (-NO₂) attached to a propane backbone that contains two hydroxyl groups (-OH), along with a long-chain octylphenethyl moiety. This unique structure contributes to its hydrophobic properties and influences its interactions with biological membranes and proteins .

The primary mechanism of action of this compound involves its role as an agonist for sphingosine-1-phosphate (S1P) receptors. By mimicking the effects of S1P, it modulates various cellular processes such as:

- Lymphocyte Trafficking : Fingolimod sequesters lymphocytes in lymph nodes, reducing their circulation in peripheral blood. This is crucial for its therapeutic effects in autoimmune diseases like multiple sclerosis .

- Cellular Signaling : The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that may induce cellular damage or modulate signaling pathways.

Immunomodulatory Effects

Fingolimod is primarily recognized for its immunomodulatory effects, making it a pivotal treatment for multiple sclerosis. Its ability to alter lymphocyte movement helps mitigate the autoimmune response characteristic of this condition .

Antimicrobial and Anticancer Properties

Research has also indicated potential antimicrobial and anticancer activities associated with this compound. In vitro studies have shown that it may inhibit the growth of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fingolimod (this compound) | C₁₅H₃₁N₃O₃ | Active pharmaceutical ingredient for multiple sclerosis |

| 2-Nitro-2-(4-heptylphenethyl)propane-1,3-diol | C₁₄H₃₉N₃O₃ | Shorter alkyl chain; potential for different biological activity |

| 2-Nitro-2-(4-nonanylphenethyl)propane-1,3-diol | C₁₅H₄₁N₃O₃ | Longer alkyl chain; variations in solubility and biological effects |

The structural differences significantly influence their biological activities and pharmacokinetics. For instance, the longer octyl chain in fingolimod enhances its hydrophobicity and interaction with lipid membranes compared to its heptyl or nonanyl counterparts .

Case Studies and Research Findings

Several studies have documented the biological activity of fingolimod:

- Clinical Trials : Fingolimod has undergone extensive clinical trials demonstrating its efficacy in reducing relapse rates in patients with relapsing forms of multiple sclerosis. Results indicated a significant decrease in annualized relapse rates compared to placebo groups .

- In Vitro Studies : Research has shown that fingolimod can induce apoptosis in cancer cells through ROS generation and modulation of signaling pathways related to cell survival .

- Mechanistic Studies : Investigations into the pharmacodynamics of fingolimod revealed that it activates S1P receptors leading to downstream effects on cell migration and immune response modulation .

Propriétés

IUPAC Name |

2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZKTILXDEOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.